molecular formula C10H15NO2 B1367677 [3-(3-Aminopropoxy)phenyl]methanol

[3-(3-Aminopropoxy)phenyl]methanol

Cat. No.: B1367677
M. Wt: 181.23 g/mol
InChI Key: KBNVCBQFSGDKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(3-Aminopropoxy)phenyl]methanol (CAS: 72126-71-7) is a phenylmethanol derivative featuring a 3-aminopropoxy substituent on the aromatic ring. The compound’s structure combines a hydroxyl group (-OH) on the benzyl carbon with a propylamine chain linked via an ether bond. This dual functionality enhances its versatility as a synthetic intermediate in pharmaceuticals and organic chemistry. Its primary applications include serving as a building block for more complex molecules, such as kinase inhibitors and crosslinkers in bioconjugation .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[3-(3-aminopropoxy)phenyl]methanol

InChI

InChI=1S/C10H15NO2/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7,12H,2,5-6,8,11H2

InChI Key

KBNVCBQFSGDKGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCN)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy Substituents

[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (CAS: 1021030-78-3)
  • Structure: Differs by replacing the aminopropoxy group with a methoxy (-OCH₃) and a phenylpropoxy (-OCH₂CH₂CH₂Ph) group.
  • Molecular Formula: C₁₆H₁₈O₂ vs. C₁₀H₁₅NO₂ for [3-(3-Aminopropoxy)phenyl]methanol.
  • Higher molecular weight (242.31 g/mol vs. 193.23 g/mol) due to the phenylpropoxy substituent.
3-Furyl-(3-methoxyphenyl)methanol (CAS: 1094294-18-4)
  • Structure: Features a furyl group and methoxy substituent instead of the aminopropoxy chain.
  • Molecular Formula : C₁₂H₁₂O₃.
  • Key Differences: The furyl ring introduces π-electron density, altering reactivity in electrophilic substitutions. Lower solubility in aqueous media compared to the amino-containing analogue.
  • Applications : Utilized in materials science and as a ligand in catalysis .

Analogues with Extended Pharmacophores

a. CREB Inhibitor (CAS: N/A, )
  • Structure: Contains this compound as part of a larger naphthalenecarboxamide scaffold.
  • Molecular Weight : ~600 g/mol (estimated).
  • Key Differences: The aminopropoxy group enhances solubility and target binding in biological systems. Demonstrates inhibitory activity against CREB, a transcription factor implicated in cancer and neurological diseases.
  • Applications : Investigational drug for advanced cancer therapy .
Prexasertib (USAN: CD-51)
  • Structure: Incorporates a 3-aminopropoxy-phenyl moiety linked to a pyrazinecarbonitrile core.
  • Molecular Formula : C₂₃H₂₃N₇O₂.
  • Key Differences: The aminopropoxy group is critical for kinase inhibition (e.g., CHK1). Higher complexity with additional heterocyclic rings.
  • Applications : Clinical trials for advanced solid tumors and lymphomas .
a. 6-Amino-N-(4-(3-aminopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (7a, )
  • Structure: Combines this compound’s core with a hexanamide-piperazine chain.
  • Molecular Weight : 558.3 g/mol ([M+H]⁺).
  • Key Differences :
    • Designed for enhanced blood-brain barrier penetration via the piperazine moiety.
    • Utilizes reductive amination and reverse-phase chromatography for purification.
  • Applications: Potential neurotherapeutic agent .
b. Tert-butyl (3-(2-(3-(3-aminopropoxy)propoxy)ethoxy)propyl)carbamate ()
  • Structure: A polyether derivative with a 3-aminopropoxy chain.
  • Molecular Weight : ~450 g/mol (estimated).
  • Key Differences: Functions as a crosslinker for biotinylation in biomolecules. Demonstrates the utility of aminopropoxy groups in modular synthesis.
  • Applications: Bioconjugation and diagnostic reagent development .

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications Reference
This compound C₁₀H₁₅NO₂ 193.23 Amino group enhances polarity Pharmaceutical intermediate
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol C₁₆H₁₈O₂ 242.31 Lipophilic substituents Organic synthesis
CREB Inhibitor ~C₃₀H₃₅ClN₄O₄ ~600 Naphthalenecarboxamide scaffold Cancer research
Prexasertib C₂₃H₂₃N₇O₂ 453.48 Pyrazinecarbonitrile core Oncology trials
Compound 7a C₃₃H₄₄N₅O₃ 558.3 Piperazine-carboxamide Neurotherapeutics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.